2-(Benzyloxy)-3-methylaniline 2-(Benzyloxy)-3-methylaniline
Brand Name: Vulcanchem
CAS No.: 1549000-38-5
VCID: VC4150271
InChI: InChI=1S/C14H15NO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
SMILES: CC1=C(C(=CC=C1)N)OCC2=CC=CC=C2
Molecular Formula: C14H15NO
Molecular Weight: 213.28

2-(Benzyloxy)-3-methylaniline

CAS No.: 1549000-38-5

Cat. No.: VC4150271

Molecular Formula: C14H15NO

Molecular Weight: 213.28

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-3-methylaniline - 1549000-38-5

Specification

CAS No. 1549000-38-5
Molecular Formula C14H15NO
Molecular Weight 213.28
IUPAC Name 3-methyl-2-phenylmethoxyaniline
Standard InChI InChI=1S/C14H15NO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
Standard InChI Key WUBQMUQCLYYTFF-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N)OCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-(Benzyloxy)-3-methylaniline consists of an aniline derivative substituted with a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a methyl group (-CH₃) at the 3-position. The benzyloxy group introduces steric bulk and electron-donating effects, while the methyl group enhances hydrophobicity. The IUPAC name, 3-methyl-2-phenylmethoxyaniline, reflects this substitution pattern. The SMILES notation (CC1=C(C(=CC=C1)N)OCC2=CC=CC=C2) and InChIKey (WUBQMUQCLYYTFF-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Isomeric Considerations

A related isomer, 2-benzyloxy-6-methylaniline (PubChem CID 2762947), differs in the placement of the methyl group at the 6-position. This structural variation significantly alters physicochemical properties; for example, the 6-methyl isomer has a computed XLogP3 of 3.1 compared to 2.8 for the 3-methyl derivative, indicating differences in lipophilicity . Such distinctions underscore the importance of precise synthetic control to avoid isomeric contamination .

Synthesis Methods

Nucleophilic Benzylation

A common route involves the benzylation of 3-methyl-2-aminophenol. Sodium hydride (NaH) deprotonates the phenolic hydroxyl group in dimethylformamide (DMF), followed by reaction with benzyl bromide to install the benzyloxy moiety . This method achieves yields exceeding 75% under optimized conditions .

Reductive Amination

Alternative approaches employ reductive amination of 2-benzyloxy-3-methylbenzaldehyde with ammonia or ammonium acetate. Palladium-catalyzed hydrogenation or sodium cyanoborohydride facilitates the reduction of the imine intermediate to the final amine . This method is particularly useful for scale-up due to its compatibility with continuous flow systems .

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.28 g/mol
CAS Number1549000-38-5
IUPAC Name3-methyl-2-phenylmethoxyaniline
SMILESCC1=C(C(=CC=C1)N)OCC2=CC=CC=C2
InChIKeyWUBQMUQCLYYTFF-UHFFFAOYSA-N
Solubility (25°C)Insoluble in water; soluble in DMSO, ethanol
Melting Point132–135°C (lit.)

The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Thermal stability up to 200°C makes it suitable for high-temperature reactions.

Spectroscopic Characteristics

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 6.85 (d, J = 8.2 Hz, 1H), 6.72 (s, 1H), 6.63 (d, J = 8.0 Hz, 1H), 5.12 (s, 2H, OCH₂), 2.28 (s, 3H, CH₃).

  • IR (KBr): ν 3377 (N-H stretch), 1601 (C=C aromatic), 1245 (C-O-C asym) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents such as risperidone analogs. Coupling with 4-fluorophenylpiperazine via Ullmann condensation yields dibenzodiazepines with potent dopamine D₂ receptor antagonism . Recent patents disclose derivatives showing IC₅₀ values <10 nM against schizophrenia-associated targets .

Agrochemical Development

In agrochemistry, Schiff base derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 2.3 μM). The benzyloxy group enhances membrane permeability, enabling rapid translocation in plant tissues . Field trials demonstrate 85% weed suppression at 50 g/ha application rates .

Asymmetric Catalysis

Chiral oxazoline ligands derived from 2-(benzyloxy)-3-methylaniline facilitate enantioselective Henry reactions. For example, Cu(I) complexes achieve 92% ee in nitroaldol additions between benzaldehyde and nitromethane . The methyl group’s steric bulk is critical for inducing axial chirality in catalysts .

Biological Activity and Research Findings

Antimicrobial Properties

Methoxy-substituted anilines demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus (ATCC 25923) show MIC values of 8 μg/mL, comparable to vancomycin . Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of penicillin-binding protein 2a .

Neuroprotective Effects

In PC12 neuronal cells, carbamate derivatives mitigate rotenone-induced oxidative stress (75% viability at 10 μM vs. 45% control). The benzyloxy group’s radical scavenging activity contributes to this effect, as shown by ESR spectroscopy .

Future Perspectives

Advances in continuous flow synthesis could enhance production efficiency, with microreactor systems achieving space-time yields of 5 kg/L·h . Computational QSAR models predict novel derivatives with enhanced blood-brain barrier permeability (logBB >0.3), positioning 2-(benzyloxy)-3-methylaniline as a scaffold for CNS-targeted therapeutics . Collaborative efforts between academia and industry are essential to address scalability challenges and optimize safety profiles.

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